molecular formula C14H15F3N2O2 B4535440 N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

Cat. No. B4535440
M. Wt: 300.28 g/mol
InChI Key: LZOYUYUVFFEYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide and related compounds involves multiple steps, including the Beckmann rearrangement of oximes derived from specific ethanones, followed by trifluoroacetylation. For instance, Mphahlele, Mmonwa, and Choong (2017) described the preparation of similar compounds through a one-pot reaction sequence, showcasing the complexity and the meticulous conditions required for the synthesis of such molecules (Mphahlele, Mmonwa, & Choong, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by specific functional groups and molecular arrangements, which are critical for their chemical behavior. The synthesis and structure elucidation of related compounds, as detailed by Negrebetsky et al. (2008), involves sophisticated techniques like NMR and X-ray diffraction, which are essential for understanding the stereochemistry and molecular geometry (Negrebetsky et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide includes its participation in various reactions, potentially leading to novel derivatives with significant biological or chemical activities. For example, the synthesis of novel acetamide derivatives by Wang et al. (2010) demonstrates the versatility and potential for further chemical modifications of such compounds (Wang, Li, Dong, & Dong, 2010).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are pivotal for their application in various scientific domains. Studies like those conducted by Helliwell et al. (2011) provide insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the physical behavior of these molecules (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for the practical application of these compounds in research. The work of Pan et al. (2016) on the synthesis and characterization of related compounds provides valuable information on their chemical stability and reactivity, which is fundamental for their utilization in scientific studies (Pan, Zhang, Wang, & Xia, 2016).

properties

IUPAC Name

N-[2-oxo-1-propyl-7-(trifluoromethyl)-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-3-7-19-12-9(11(13(19)21)18-8(2)20)5-4-6-10(12)14(15,16)17/h4-6,11H,3,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOYUYUVFFEYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(C2=C1C(=CC=C2)C(F)(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-oxo-1-propyl-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.